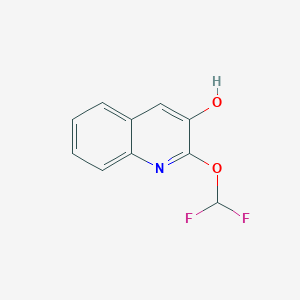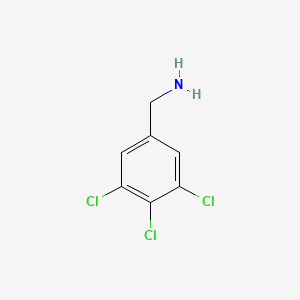
2-(Difluoromethoxy)-3-hydroxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-3-hydroxyquinoline is a compound that features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-hydroxyquinoline can be achieved through several synthetic routes. One common method involves the difluoromethylation of a quinoline derivative. This process typically requires the use of difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane. The reaction is usually carried out under basic conditions, often using a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-3-hydroxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-3-hydroxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-3-hydroxyquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethoxylated ketones
- Trifluoromethyl ethers
Uniqueness
2-(Difluoromethoxy)-3-hydroxyquinoline is unique due to the presence of both a difluoromethoxy group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H7F2NO2 |
|---|---|
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
2-(difluoromethoxy)quinolin-3-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-8(14)5-6-3-1-2-4-7(6)13-9/h1-5,10,14H |
Clé InChI |
IJCRHKVUALZDOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)OC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)



![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)
![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)




